molecular formula C11H11NO2S B1517791 Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate CAS No. 1154018-52-6

Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate

Cat. No.: B1517791
CAS No.: 1154018-52-6
M. Wt: 221.28 g/mol
InChI Key: BNPGCWYQOIQGHI-UHFFFAOYSA-N
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Description

Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate is an organic compound with the molecular formula C11H11NO2S. It is characterized by a phenyl group substituted with a cyano group (-CN) and a sulfanyl group (-SH) attached to a propanoate ester. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-cyanophenol and methyl acrylate.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the phenol group is first converted to a sulfanyl group using a suitable sulfide source, followed by esterification with methanol under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis involving the use of catalysts to improve yield and purity. The process is optimized to minimize by-products and ensure environmental safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the cyano group to an amine group.

  • Substitution: The sulfanyl group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydride (NaH) in an aprotic solvent.

Major Products Formed:

  • Oxidation: 3-[(4-cyanophenyl)sulfanyl]propanoic acid.

  • Reduction: 3-[(4-aminophenyl)sulfanyl]propanoate.

  • Substitution: Various substituted phenyl sulfanyl esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-[(4-aminophenyl)sulfanyl]propanoate

  • Methyl 3-(2-hydroxyethylsulfanyl)propanoate

Uniqueness: Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate is unique due to the presence of the cyano group, which imparts different chemical reactivity compared to similar compounds. This allows for a wider range of applications in scientific research and industrial processes.

Properties

IUPAC Name

methyl 3-(4-cyanophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)6-7-15-10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPGCWYQOIQGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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